molecular formula C11H15N5O6 B13944622 6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one CAS No. 64283-15-4

6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one

Cat. No.: B13944622
CAS No.: 64283-15-4
M. Wt: 313.27 g/mol
InChI Key: SQCBIJYWFPOWKA-AUXKDTDASA-N
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Description

6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one is a compound that belongs to the class of purine nucleosides. It is characterized by the presence of a glucopyranosyl group attached to the purine base. This compound is of significant interest in various fields of scientific research due to its unique structural and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one typically involves the glycosylation of a purine base with a glucopyranosyl donor. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the glycosylation process. The reaction is usually carried out in anhydrous solvents to prevent hydrolysis of the glycosyl donor .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo-purine nucleosides, reduced purine nucleosides, and substituted purine nucleosides .

Scientific Research Applications

6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in DNA synthesis, leading to the disruption of cellular replication processes. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one is unique due to its specific glycosylation pattern and the presence of an amino group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications .

Properties

CAS No.

64283-15-4

Molecular Formula

C11H15N5O6

Molecular Weight

313.27 g/mol

IUPAC Name

6-amino-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-purin-2-one

InChI

InChI=1S/C11H15N5O6/c12-8-4-9(15-11(21)14-8)16(2-13-4)10-7(20)6(19)5(18)3(1-17)22-10/h2-3,5-7,10,17-20H,1H2,(H3,12,14,15,21)/t3-,5-,6+,7-,10-/m1/s1

InChI Key

SQCBIJYWFPOWKA-AUXKDTDASA-N

Isomeric SMILES

C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N

Canonical SMILES

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(C(O3)CO)O)O)O)N

Origin of Product

United States

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